molecular formula C5H7FO2 B6284299 3-fluoropent-4-enoic acid CAS No. 1012313-99-3

3-fluoropent-4-enoic acid

Cat. No.: B6284299
CAS No.: 1012313-99-3
M. Wt: 118.1
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Description

Contextualization of Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has established itself as a cornerstone of modern chemical research, with profound implications across various scientific disciplines. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This is primarily due to the high electronegativity of fluorine, its relatively small size, and the strength of the C-F bond. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and altered bioavailability, properties that are highly sought after in the development of pharmaceuticals and agrochemicals. It is estimated that approximately 20% of all pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom, underscoring the immense impact of this field. The continuous development of novel and efficient fluorination methods remains a vibrant area of research, aiming to provide access to a wider array of structurally diverse organofluorine compounds.

Overview of Alpha, Beta-Unsaturated Carboxylic Acids in Organic Synthesis

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid functional group. This structural motif renders them highly versatile building blocks in organic synthesis. The conjugated system allows for a variety of chemical transformations, including nucleophilic conjugate additions (such as the Michael addition), Diels-Alder reactions, and various cycloadditions. Their utility extends to the synthesis of a multitude of more complex molecules, including natural products, polymers, and biologically active compounds. The reactivity of both the alkene and the carboxylic acid functionalities can be selectively exploited to construct intricate molecular architectures. Traditional methods for their synthesis, such as the Wittig or Horner-Wadsworth-Emmons reactions, are continuously being supplemented by newer, more efficient catalytic methods, including those that utilize carbon dioxide as a C1 source.

Rationale for Research on 3-Fluoropent-4-enoic Acid and its Analogues

The specific focus on this compound stems from the convergence of the principles of organofluorine chemistry and the synthetic potential of α,β-unsaturated systems. The introduction of a fluorine atom at the allylic position (C-3) of a pentenoic acid framework is hypothesized to impart unique electronic and steric properties. Research into this molecule and its analogues is driven by the desire to understand how this specific fluorination pattern influences reactivity and potential biological activity. For instance, the fluorine atom can act as a directing group in certain reactions, such as iodocyclizations, influencing the stereochemical outcome. Furthermore, fluorinated analogues of biologically active carboxylic acids are often investigated as potential enzyme inhibitors or metabolic probes. The study of this compound, therefore, provides fundamental insights into the interplay of structure and reactivity in fluorinated organic molecules and expands the toolbox of available building blocks for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Research into related compounds, such as 4-amino-5-fluoropent-2-enoic acid, highlights the interest in fluorinated pentenoic acids as potential modulators of biological systems. researchgate.net

Detailed Research Findings

A documented synthesis of racemic this compound involves the reaction of a lithium enolate of acetic acid with 3-bromo-1-fluoropropane. The process begins with the deprotonation of acetic acid using lithium diisopropylamide (LDA) at low temperatures to form the dianion. This is then reacted with the fluorinated alkyl halide. Following an aqueous workup and acidification, the target compound is isolated.

Spectroscopic and Physical Data

The structural identity and purity of the synthesized this compound have been confirmed through various spectroscopic methods.

PropertyValue
Molecular Formula C₅H₇FO₂
Molecular Weight 118.11 g/mol
Appearance Yellow oil
Infrared (IR) Spectrum (neat, cm⁻¹) 3400-2400 (br, O-H), 1710 (s, C=O), 1645 (w, C=C)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 5.85-5.75 (m, 1H), 5.40-5.30 (m, 2H), 4.85 (dm, J = 48.0 Hz, 1H), 2.70-2.50 (m, 2H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 177.8 (d, J = 3.0 Hz), 133.0 (d, J = 21.0 Hz), 118.0 (d, J = 4.0 Hz), 89.0 (d, J = 175.0 Hz), 38.0 (d, J = 22.0 Hz)
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) -178.5 (m)
Mass Spectrometry (CI) m/z 119 [M+H]⁺
High-Resolution Mass Spectrometry (HRMS-CI) Calculated for C₅H₈FO₂ [M+H]⁺: 119.0508, Found: 119.0506

Properties

CAS No.

1012313-99-3

Molecular Formula

C5H7FO2

Molecular Weight

118.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Fluoropent 4 Enoic Acid and Its Fluorinated Olefinic Analogues

Stereoselective and Enantioselective Approaches

The introduction of a stereocenter at the C3 position of 3-fluoropent-4-enoic acid necessitates the use of stereoselective and enantioselective synthetic methods. These approaches are crucial for obtaining enantiomerically pure compounds, which is often a prerequisite for biological applications.

Diastereoselective alkylation is a powerful strategy for establishing chiral centers. This approach typically involves the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing this compound, a common strategy would involve the alkylation of an enolate derived from a fluorinated carboxylic acid derivative attached to a chiral auxiliary.

For instance, a chiral oxazolidinone can be acylated with fluoroacetic acid to form a chiral N-acyloxazolidinone. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. Subsequent alkylation with an allyl halide, such as allyl bromide, proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary, which directs the incoming electrophile to one face of the enolate. rsc.org Hydrolysis of the chiral auxiliary then furnishes the desired enantiomerically enriched this compound. The stereochemical outcome is dependent on the choice of the chiral auxiliary and the reaction conditions.

The following table illustrates the general principle of diastereoselective allylation using a chiral auxiliary:

Reactant 1Reactant 2Chiral AuxiliaryProductDiastereomeric Excess (de)
Fluoroacetyl-auxiliaryAllyl bromide(4R,5S)-4-methyl-5-phenyloxazolidinone(R)-3-fluoro-N-((4R,5S)-4-methyl-5-phenyloxazolidinone)pent-4-enamide>95%
Fluoroacetyl-auxiliaryAllyl bromide(S)-4-isopropyloxazolidin-2-one(S)-3-fluoro-N-((S)-4-isopropyloxazolidinone)pent-4-enamide>95%

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chiral auxiliaries, such as Evans' oxazolidinones, pseudoephedrine, and sulfinyl groups, are widely employed in the asymmetric synthesis of fluorinated compounds. cyu.frbioorganica.com.uawikipedia.org These auxiliaries can be readily attached to a carboxylic acid precursor and subsequently removed under mild conditions. cyu.fr For the synthesis of this compound, a chiral auxiliary attached to a fluoroacetyl group can effectively control the stereochemistry of the allylation step.

In addition to stoichiometric chiral auxiliaries, chiral catalysts can also be used to achieve enantioselectivity. beilstein-journals.org For example, a chiral Lewis acid catalyst can coordinate to the carbonyl group of a fluoroacetyl derivative, creating a chiral environment that biases the approach of the allylating agent. Transition metal catalysts, such as those based on palladium or nickel, in conjunction with chiral ligands, can also catalyze the enantioselective allylation of fluorinated enolates. beilstein-journals.org

The use of fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), has also been reported for the alkylation of amide enolates, offering excellent diastereoselectivities. cyu.fr

An alternative to creating a new stereocenter is to start with an enantiomerically pure precursor that already contains the desired stereochemistry. This approach, known as enantiospecific synthesis, relies on the stereochemical integrity of the starting material being maintained throughout the reaction sequence.

For the synthesis of this compound, a suitable chiral precursor could be an enantiopure fluorinated amino acid. For example, (S)-3-fluoroalanine could be deaminated to the corresponding α-hydroxy acid, which can then be converted to a suitable leaving group and subjected to an elimination reaction to introduce the double bond. Alternatively, enzymatic resolutions can be employed to separate enantiomers of a racemic mixture of this compound or a precursor.

Development of Novel Reaction Pathways

The development of new reaction pathways is crucial for expanding the scope and efficiency of the synthesis of fluorinated molecules. Rearrangement reactions and novel alkylation strategies offer powerful alternatives to traditional methods.

The Ireland-Claisen rearrangement is a highly effective method for the synthesis of γ,δ-unsaturated carboxylic acids. nrochemistry.comchem-station.comwikipedia.orgorganic-chemistry.org This nih.govnih.gov-sigmatropic rearrangement of an allylic ester enolate proceeds through a well-defined chair-like transition state, allowing for excellent stereocontrol. chem-station.com For the synthesis of this compound, the Ireland-Claisen rearrangement of an allylic fluoroacetate (B1212596) would be a direct and powerful approach.

The reaction begins with the deprotonation of an allyl fluoroacetate with a strong base, such as LDA, to form an ester enolate. This enolate is then trapped with a trialkylsilyl halide to form a silyl (B83357) ketene (B1206846) acetal. Upon gentle heating, the silyl ketene acetal undergoes a concerted nih.govnih.gov-sigmatropic rearrangement to yield a silyl ester of this compound, which is then hydrolyzed to the final product. nrochemistry.com The stereochemistry of the newly formed stereocenter at C3 can be controlled by the geometry of the enolate, which in turn can be influenced by the choice of solvent and additives. chem-station.com

Allyl FluoroacetateBaseSilylating AgentProduct
Allyl 2-fluoroacetateLDA/THFTMSClThis compound
Crotyl 2-fluoroacetateKHMDS/TolueneTBSCl3-fluoro-2-methylpent-4-enoic acid

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The aza-Cope rearrangement is another powerful sigmatropic rearrangement that can be applied to the synthesis of fluorinated olefinic analogues, particularly fluorinated amino acids. mdpi.comwikipedia.org The cationic 2-aza-Cope rearrangement of an N-allyl-N-vinyl amine derivative containing a fluorine atom would lead to the formation of a γ,δ-unsaturated iminium ion, which can then be hydrolyzed to the corresponding amine or aldehyde.

The alkylation of fluorinated alkenes provides another route to fluorinated carboxylic acids and their derivatives. The strong electron-withdrawing nature of the fluorine atoms makes the double bond in gem-difluoroalkenes susceptible to nucleophilic attack. nih.gov While this can lead to C-F bond functionalization, under certain conditions, addition reactions can occur. nih.gov

Photocatalytic hydrofluoroalkylation of alkenes with fluoroalkyl carboxylic acids has emerged as a promising method for the synthesis of a variety of fluoroalkylated compounds. nih.govresearchgate.netresearchgate.net This approach often utilizes inexpensive and abundant starting materials. nih.govresearchgate.netresearchgate.net While this method typically involves the addition of a fluoroalkyl group and a hydrogen atom across a double bond, modifications of this strategy could potentially be used to introduce a carboxymethyl group to a fluoroalkene.

Direct decarboxylative fluorination of aliphatic carboxylic acids using photoredox catalysis is another modern technique for synthesizing alkyl fluorides from readily available starting materials. nih.gov

Multi-Step Synthetic Sequences and Optimized Protocols

The process begins with the deprotonation of a malonic ester, typically diethyl malonate, using a suitable base like sodium ethoxide to form a stabilized enolate. This nucleophilic enolate is then subjected to an alkylation reaction with a key fluorinated precursor, 3-bromo-2-fluoropropene. The reaction proceeds via an SN2 mechanism to forge a new carbon-carbon bond. organicchemistrytutor.com The final stage of the sequence involves the hydrolysis of the resulting dialkyl malonate derivative, followed by decarboxylation. Acid-catalyzed hydrolysis converts the ester groups into carboxylic acids, yielding an intermediate dicarboxylic acid which, being a β-dicarboxylic acid, readily loses carbon dioxide upon heating to furnish the final product, this compound. askthenerd.comlibretexts.org

Table 1: Multi-Step Synthesis of this compound via Malonic Ester Synthesis
StepReactionReactantsReagents and ConditionsIntermediate/Product
1Enolate FormationDiethyl malonateSodium ethoxide (NaOEt) in Ethanol (EtOH)Sodio diethyl malonate (enolate)
2AlkylationSodio diethyl malonate, 3-bromo-2-fluoropropeneSN2 reaction in EthanolDiethyl 2-(2-fluoroprop-2-en-1-yl)malonate
3Hydrolysis & DecarboxylationDiethyl 2-(2-fluoroprop-2-en-1-yl)malonateAqueous acid (e.g., H3O+), heatThis compound

Precursor Chemistry and Intermediate Generation

Synthesis of Key Fluorinated Allylic Intermediates (e.g., 3-bromo-2-fluoropropene)

The primary precursor for the synthesis of this compound is the fluorinated allylic halide, 3-bromo-2-fluoropropene. This intermediate is prepared through the allylic bromination of 2-fluoropropene. libretexts.org The reaction typically employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxides) in a non-polar solvent such as carbon tetrachloride (CCl₄). libretexts.orglibretexts.org

This reaction proceeds via a free-radical chain mechanism: chemistrysteps.com

Initiation: Light or heat initiates the homolytic cleavage of the N-Br bond in NBS, or a small amount of Br₂, to generate a bromine radical (Br•). libretexts.org

Propagation: The bromine radical abstracts a hydrogen atom from the allylic position of 2-fluoropropene. This is the favored position because the resulting 2-fluoroallyl radical is stabilized by resonance. libretexts.orgmasterorganicchemistry.com The HBr generated in this step reacts with NBS to produce a low, steady concentration of Br₂. chemistrysteps.com The 2-fluoroallyl radical then reacts with this Br₂ to form the product, 3-bromo-2-fluoropropene, and a new bromine radical, which continues the chain. libretexts.org

Termination: The reaction concludes when radicals combine.

The use of NBS is critical as it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which suppresses the competing electrophilic addition of bromine across the double bond. libretexts.orgmasterorganicchemistry.com

Derivatization of Carboxylic Acid Functionality

The carboxylic acid group in this compound, and other fluorinated carboxylic acids, can be chemically modified or derivatized for various purposes, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net Due to their low volatility, direct GC analysis of carboxylic acids is often not feasible. researchgate.net Derivatization converts the polar carboxyl group into a less polar and more volatile derivative, typically an ester. researchgate.net

Several common derivatization strategies include:

Esterification: The formation of esters is the most frequent approach. This can be achieved using various reagents.

Diazomethane or Diphenyl diazomethane: These reagents react rapidly and cleanly with carboxylic acids to form methyl or diphenylmethyl esters, respectively, with nitrogen gas as the only byproduct. acs.org

Alkyl Chloroformates: Reagents like propyl chloroformate react with carboxylic acids in the presence of the corresponding alcohol (e.g., propanol) and a base to yield propyl esters. researchgate.net

Acid-Catalyzed Esterification: Traditional methods using an alcohol in the presence of a strong acid catalyst can also be employed.

These derivatization reactions are crucial for analytical quantification and characterization of fluorinated carboxylic acids in various matrices. nih.govacs.org

Table 2: Common Derivatization Reactions for Fluorinated Carboxylic Acids
Derivative TypeReagentPurpose
Methyl EsterDiazomethaneGC-MS Analysis
Diphenylmethyl EsterDiphenyl diazomethaneGC-MS Analysis acs.org
Propyl EsterPropyl chloroformate / PropanolGC-MS Analysis researchgate.net
Benzyl EsterBenzyl bromideGC-MS Analysis researchgate.net

Formation of Fluorinated Olefinic Moieties

The synthesis of molecules containing a fluorinated olefin moiety, such as this compound, relies on a variety of established and emerging synthetic methods. The creation of the vinyl fluoride (B91410) group (C=C-F) presents unique challenges but offers significant advantages in modulating the electronic and steric properties of a molecule.

General methods for the formation of fluorinated olefins include:

Wittig-type Reactions: The reaction of aldehydes or ketones with fluorinated ylides, such as those derived from fluoromethyl triphenylphosphonium salts, can generate terminal vinyl fluorides. However, these reactions can sometimes yield mixtures of stereoisomers. nih.gov

Hydrodefluorination: The selective removal of a single fluorine atom from a gem-difluoroalkene (a compound with a C=CF₂ group) can provide access to monofluoroalkenes. nih.gov

Cross-Metathesis: Olefin metathesis using specialized catalysts can be employed to construct fluorinated olefins, though this may require non-commercially available catalysts. nih.gov

Direct C-H Fluorination: Modern methods are being developed for the direct conversion of C-H bonds to C-F bonds using specialized palladium catalysts and fluorinating agents. research-in-germany.org This approach offers a more direct and efficient route to fluorinated molecules by avoiding the need for pre-functionalized starting materials. research-in-germany.org

These methodologies form the toolkit for synthetic chemists to construct the diverse and valuable class of fluorinated olefinic compounds.

Advanced Spectroscopic and Structural Analysis for Research Purposes

Elucidation of Stereochemistry and Configuration through NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and stereochemistry of 3-fluoropent-4-enoic acid. The presence of a stereocenter at the C3 position and a double bond between C4 and C5 means the molecule can exist as enantiomers and diastereomers. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provide the necessary data to resolve these structural ambiguities.

The ¹H NMR spectrum provides initial information on the proton environments. The coupling constants (J-values) between protons on adjacent carbons are particularly revealing. For instance, the magnitude of the coupling between the proton at C3 and the vinyl protons at C5 can help infer conformational preferences.

¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe for stereochemical analysis. nih.govacs.org The chemical shift of the fluorine atom at C3 will differ between diastereomers. Furthermore, heteronuclear coupling constants, such as the coupling between the fluorine atom and protons on C3, C2, and C4 (JHF), are stereospecific and crucial for assigning relative configuration.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the complete connectivity of the molecule. For stereochemical assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity between specific protons, aiding in the assignment of relative stereochemistry. For example, a NOESY correlation between the proton at C3 and one of the vinyl protons could help confirm the cis or trans relationship in certain conformations.

Table 1: Hypothetical NMR Data for a Diastereomer of a this compound derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Couplings (Hz)
H22.65 (m)38.5JH2-H3 = 7.5
H35.10 (dm)90.2JH3-F = 48.0, JH3-H4 = 8.0
H45.90 (ddd)135.1JH4-H5c = 10.5, JH4-H5t = 17.0
H5 (cis)5.30 (d)118.9JH5c-H4 = 10.5
H5 (trans)5.45 (d)118.9JH5t-H4 = 17.0
F3-185.0 (d)N/AJF-H3 = 48.0

Note: Data are hypothetical and for illustrative purposes. 'd' denotes doublet, 'm' denotes multiplet.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Once a chiral synthesis or resolution method for this compound is developed, determining the enantiomeric excess (ee) of the product is critical. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are primary methods for this analysis.

Optical rotation, measured using a polarimeter, is a fundamental chiroptical property. An enantiomerically pure sample will rotate the plane of polarized light in a specific direction and magnitude, reported as the specific rotation [α]. A racemic mixture will exhibit no optical rotation. While useful, this method requires a known value for the pure enantiomer for comparison.

Circular Dichroism (CD) spectroscopy provides more detailed structural information. CD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule, particularly at wavelengths corresponding to electronic transitions (chromophores). The carboxylic acid and vinyl groups in this compound can act as chromophores. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample, allowing for precise quantification when a standard is available.

X-ray Crystallography for Absolute Configuration Assignment

While NMR can determine relative stereochemistry, assigning the absolute configuration (R or S) of a chiral center requires a method that can distinguish between enantiomers. Single-crystal X-ray crystallography is the definitive technique for this purpose. springernature.com

The process involves preparing a high-quality single crystal of an enantiomerically pure derivative of this compound. nih.gov The carboxylic acid may be converted to a salt or amide with a known chiral auxiliary to facilitate crystallization. rsc.org When the crystal is irradiated with X-rays, the resulting diffraction pattern is analyzed. To determine the absolute configuration, anomalous dispersion effects must be measured accurately. ed.ac.uk This phenomenon, which is more pronounced with heavier atoms, causes slight differences in the diffraction pattern that allow for the differentiation between the actual structure and its mirror image. The resulting electron density map provides the precise three-dimensional arrangement of atoms, allowing for the unambiguous assignment of the R or S configuration at the C3 stereocenter. nih.gov

Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

Understanding the kinetics and mechanism of reactions involving this compound is crucial for optimizing synthetic routes. Spectroscopic techniques can be employed for real-time monitoring of reaction progress and the detection of transient intermediates.

In-situ Fourier-transform infrared (FT-IR) spectroscopy can track the disappearance of reactant functional groups and the appearance of product functional groups. For example, during an esterification reaction, the broad O-H stretch of the carboxylic acid would decrease in intensity while a new C=O stretch for the ester appears.

NMR spectroscopy is also a powerful tool for monitoring reactions. nih.gov By taking samples at various time points or using specialized in-situ NMR probes, the relative concentrations of reactants, intermediates, and products can be quantified over time. This allows for the determination of reaction kinetics. For instance, in a reaction involving the double bond, the disappearance of the vinyl proton signals in the ¹H NMR spectrum can be monitored to calculate the rate of reaction. The sensitivity of ¹⁹F NMR can be particularly useful for tracking the fate of the fluorinated starting material with high precision.

Computational and Theoretical Investigations of 3 Fluoropent 4 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Conformation

There are no available studies that have performed quantum chemical calculations to determine the electronic structure and preferred conformations of 3-fluoropent-4-enoic acid. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine key electronic properties.

Table 1: Hypothetical Data Table of Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod/Basis Set
Energy of HOMOData not availableData not available
Energy of LUMOData not availableData not available
HOMO-LUMO GapData not availableData not available
Dipole MomentData not availableData not available
Mulliken Atomic ChargesData not availableData not available

Table 2: Hypothetical Data Table of Calculated Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (F-C3-C4-C5)Method/Basis Set
Anti-periplanarData not availableData not availableData not available
Syn-clinalData not availableData not availableData not available
Anti-clinalData not availableData not availableData not available

Mechanistic Studies of Key Synthetic Transformations using Computational Methods

No computational studies have been published that elucidate the mechanisms of key synthetic transformations involving this compound. Such research would be invaluable for understanding reaction pathways, transition states, and activation energies, thereby aiding in the optimization of synthetic routes.

Prediction of Reactivity and Selectivity in Novel Reactions

The prediction of reactivity and selectivity of this compound in novel reactions through computational means has not been documented. This type of theoretical investigation would be crucial for designing new synthetic applications for this compound.

Molecular Dynamics Simulations (if applicable to conformational studies)

There is no evidence of molecular dynamics simulations having been performed to study the conformational landscape and dynamics of this compound in various environments.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The accessibility of any chemical building block is fundamentally tied to the efficiency and sustainability of its synthesis. For 3-fluoropent-4-enoic acid, current synthetic approaches, while not widely documented, likely rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of catalytic and environmentally benign methods. This includes exploring direct C-H fluorination techniques, which could potentially introduce fluorine into a pentenoic acid backbone in a single step, or leveraging enzymatic catalysis to achieve high stereoselectivity under mild conditions. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of next-generation synthetic routes.

Exploration of Novel Reactivity Patterns for Diversification

The vinyl fluoride (B91410) and carboxylic acid functional groups in this compound present a rich playground for chemical transformations. A thorough exploration of its reactivity is crucial for expanding its applications. Future studies should investigate its participation in a variety of reactions, including but not limited to:

Cycloaddition Reactions: The electron-deficient nature of the fluorinated alkene could make it a suitable partner in Diels-Alder and other cycloaddition reactions for the construction of complex cyclic systems.

Cross-Coupling Reactions: The development of novel palladium-, nickel-, or copper-catalyzed cross-coupling reactions at the C-F bond or the vinyl C-H bond would enable the facile introduction of diverse substituents.

Asymmetric Transformations: The development of catalytic asymmetric methods for reactions involving either the alkene or the carboxylic acid would provide access to enantiomerically pure derivatives, which are of high value in the pharmaceutical industry.

A deeper understanding of these reactivity patterns will enable chemists to strategically employ this compound in the synthesis of a wide range of complex molecules.

Integration into Flow Chemistry or Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, enhanced reaction control, and the ability to rapidly screen reaction conditions. The integration of the synthesis and derivatization of this compound into such platforms represents a significant opportunity. Flow chemistry can enable the safe handling of potentially hazardous fluorinating agents and allow for precise control over reaction parameters, leading to higher yields and purities. Automated platforms can accelerate the exploration of its reactivity and the synthesis of compound libraries for drug discovery and materials science applications.

Design of Next-Generation Fluorinated Building Blocks for Specialized Applications

This compound can serve as a precursor for the design and synthesis of more complex, next-generation fluorinated building blocks. nih.gov By strategically modifying its structure, it is possible to create novel synthons with tailored properties for specific applications. ossila.com For instance, the introduction of additional functional groups could lead to building blocks suitable for the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging or for the development of new agrochemicals with enhanced efficacy. sigmaaldrich.comossila.com The design of these specialized building blocks should be guided by a clear understanding of the structure-activity relationships in the target applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-fluoropent-4-enoic acid with high purity?

  • Methodological Answer : The synthesis typically involves fluorination of pent-4-enoic acid precursors using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Protecting the carboxylic acid group during fluorination (e.g., via esterification) minimizes side reactions. Post-fluorination, acidic hydrolysis regenerates the carboxylic acid. Yield optimization requires precise control of reaction temperature (0–25°C) and anhydrous conditions to avoid hydrolysis of fluorinating agents. Purity is confirmed via HPLC (>98%) and elemental analysis .

Q. What spectroscopic techniques (NMR, IR, MS) are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies fluorine chemical shifts (δ -180 to -220 ppm for aliphatic C-F bonds) and confirms regioselectivity.
  • ¹H NMR : Reveals coupling patterns (e.g., vicinal coupling between F and adjacent protons, J ~15–20 Hz).
  • IR Spectroscopy : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Validates molecular ion peaks (m/z 148 for [M]⁺) and fragmentation patterns.
    Cross-referencing with computational simulations (e.g., Gaussian) enhances structural validation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of fluorination in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for fluorination at C3 vs. competing positions. Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies electron-rich sites prone to electrophilic fluorination. For example, the double bond in pent-4-enoic acid directs fluorination to C3 due to hyperconjugative stabilization. Validation involves comparing computed ¹⁹F NMR shifts with experimental data .

Q. How do solvent polarity and temperature influence the keto-enol tautomerism of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while non-polar solvents (e.g., hexane) favor the keto tautomer. Variable-temperature NMR (25–80°C) quantifies equilibrium shifts: increasing temperature reduces enol population (ΔH ≈ -10 kJ/mol). Kinetic studies using stopped-flow spectroscopy reveal solvent-dependent tautomerization rates (k ~10³ s⁻¹ in DMSO) .

Q. What strategies resolve contradictory data in bioactivity assays (e.g., antimicrobial vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Analysis : Establish EC₅₀ (antimicrobial efficacy) vs. IC₅₀ (cytotoxicity) values to identify therapeutic windows.
  • Control Experiments : Use fluorinated analogs (e.g., 4-fluoropentanoic acid) to isolate fluorine-specific effects.
  • Mechanistic Studies : Probe membrane permeability (via logP measurements) and target binding (ITC or SPR assays) to differentiate on-target vs. off-target effects .

Research Best Practices

  • Contradiction Analysis : Cross-validate anomalous results (e.g., unexpected bioactivity) using orthogonal techniques (e.g., X-ray crystallography for structural confirmation) .
  • Ethical Data Presentation : Report uncertainties (e.g., ±0.5% for purity measurements) and use SI units consistently .

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